molecular formula C16H18F2O4 B13407403 diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate

diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate

Cat. No.: B13407403
M. Wt: 312.31 g/mol
InChI Key: AYUMNQDFUWJYDS-AATRIKPKSA-N
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Description

Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate is an organic compound with the molecular formula C16H18F2O4. It is a diethyl ester derivative of propanedioic acid, featuring a 2,4-difluorophenyl group attached to a propenyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2,4-difluorobenzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(2,5-difluorophenyl)propanedioate
  • Diethyl 2-(3,4-difluorophenyl)propanedioate
  • Diethyl 2-(2,3-difluorophenyl)propanedioate

Uniqueness

Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate is unique due to the specific positioning of the difluorophenyl group and the propenyl chain. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H18F2O4

Molecular Weight

312.31 g/mol

IUPAC Name

diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate

InChI

InChI=1S/C16H18F2O4/c1-3-21-15(19)13(16(20)22-4-2)7-5-6-11-8-9-12(17)10-14(11)18/h5-6,8-10,13H,3-4,7H2,1-2H3/b6-5+

InChI Key

AYUMNQDFUWJYDS-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)C(C/C=C/C1=C(C=C(C=C1)F)F)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CC=CC1=C(C=C(C=C1)F)F)C(=O)OCC

Origin of Product

United States

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